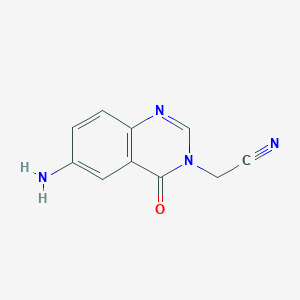

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile

Description

Properties

Molecular Formula |

C10H8N4O |

|---|---|

Molecular Weight |

200.20 g/mol |

IUPAC Name |

2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile |

InChI |

InChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2 |

InChI Key |

MWZVMZICRMGTIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N |

Origin of Product |

United States |

Preparation Methods

Cyclization from N-chloroacetyl Anthranilic Acid Derivatives

A robust method reported for quinazolinone derivatives involves:

- Step 1: N-chloroacetylation of anthranilic acid with chloroacetyl chloride under reflux in dry benzene.

- Step 2: Cyclization of the N-chloroacetyl derivative with appropriate anilines in the presence of phosphorus oxychloride in dry toluene to form chloromethylquinazolinones.

- Step 3: Reaction of chloromethylquinazolinones with nucleophiles such as potassium cyanide or other cyanide sources to introduce the acetonitrile group at the 3-position.

This method yields intermediates that can be further functionalized to obtain 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile or related derivatives.

Alkylation of Quinazolin-4(3H)-one Derivatives

Another synthetic strategy involves the alkylation of quinazolin-4(3H)-one derivatives:

- Quinazolin-4(3H)-one derivatives are reacted with chloromethyl or bromomethyl cyanide reagents in the presence of bases such as potassium carbonate in dry dimethylformamide (DMF).

- The reaction is typically carried out under inert atmosphere (argon) at moderate temperatures (~50 °C) for several hours.

- After reaction completion, the mixture is worked up by aqueous extraction and organic solvent purification to isolate the desired acetonitrile-substituted quinazoline.

This approach allows for selective substitution at the 3-position of the quinazoline ring and is amenable to various substituents on the quinazoline core.

Representative Synthetic Procedure (Example)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Anthranilic acid + chloroacetyl chloride, reflux in dry benzene | Formation of N-chloroacetyl anthranilic acid derivative |

| 2 | N-chloroacetyl derivative + aniline + phosphorus oxychloride, reflux in dry toluene | Cyclization to chloromethylquinazolinone intermediate |

| 3 | Chloromethylquinazolinone + potassium cyanide, base, DMF, 50 °C, 4 h | Nucleophilic substitution introducing acetonitrile group |

| 4 | Workup: aqueous extraction, drying, solvent removal | Isolation of 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile |

Characterization and Purity Confirmation

The synthesized 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of characteristic protons and carbons, including the acetonitrile carbon signal.

- Elemental Analysis: Confirms the molecular formula C10H8N4O and purity.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 200.20 g/mol.

- Chromatographic Techniques: Thin-layer chromatography (TLC) and flash chromatography used for reaction monitoring and purification.

Data Summary Table

| Parameter | Details |

|---|---|

| Chemical Name | 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile |

| Molecular Formula | C10H8N4O |

| Molecular Weight | 200.20 g/mol |

| CAS Number | Not specified in sources |

| Key Synthetic Steps | N-chloroacetylation, cyclization, nucleophilic substitution |

| Common Reagents | Anthranilic acid, chloroacetyl chloride, anilines, phosphorus oxychloride, potassium cyanide |

| Typical Solvents | Benzene, toluene, DMF |

| Reaction Conditions | Reflux, inert atmosphere, moderate temperature (50 °C) |

| Purification Methods | Extraction, drying, solvent evaporation, chromatography |

| Characterization Techniques | NMR, elemental analysis, MS, TLC |

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile moiety undergoes nucleophilic substitution under basic or catalytic conditions:

-

Hydrolysis : Forms carboxylic acid derivatives using H<sub>2</sub>SO<sub>4</sub> or NaOH.

-

Amidation : Reacts with amines (e.g., hydrazines) to yield amidine derivatives, as seen in the synthesis of antiviral quinazolinediones .

Example Reaction Pathway :

text2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile + Hydrazine → 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetamidine [7]

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Microwave-assisted cyclization : Reacts with isatoic anhydride to generate indoloquinazolinones under MW irradiation (KF/Al<sub>2</sub>O<sub>3</sub>, DMA solvent) .

-

Copper-catalyzed reactions : Forms 3-alkylated quinazolin-4(3H)-ones via imidoylative cross-coupling with amines (Cu(OAc)<sub>2</sub>, Et<sub>3</sub>N) .

Key Data :

Amino Group Reactivity:

-

Acylation : Forms amides with acyl chlorides (e.g., phenoxyacetyl chloride) .

-

Alkylation : Reacts with alkyl halides (e.g., iodoethane) to produce N-alkyl derivatives .

Quinazolinone Core Modifications:

-

Electrophilic substitution : Bromination or chlorination at the 6-position enhances biological activity .

-

Oxidation : Dess–Martin periodinane oxidizes alcohol derivatives to ketones .

Synthetic Example :

text2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile + Iodoethane → 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)ethylnitrile [5]

Catalytic Coupling Reactions

The nitrile group enables participation in metal-catalyzed cross-couplings:

-

Suzuki–Miyaura : Forms biaryl derivatives using Pd catalysts .

-

Click Chemistry : Azide-alkyne cycloaddition for triazole-linked hybrids .

Structure–Activity Relationship (SAR) :

Modifications at the 6-position (e.g., Cl, Br) and nitrile group significantly impact bioactivity:

| Substituent (R) | Cytotoxicity IC<sub>50</sub> (µM) | Target Activity | Source |

|---|---|---|---|

| 4-Cl | 17.0 (A549 cells) | Anticancer | |

| 4-Br | 8.58 (A549 cells) | Enhanced selectivity |

Oxidation and Reduction

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (CAS 491876-95-0)

- Structure: Differs in substituents: a chlorine atom replaces the 6-amino group, and the acetonitrile is at position 2 instead of 3 .

- Electronic Properties: The chloro substituent is electron-withdrawing, reducing electron density on the quinazolinone ring compared to the electron-donating amino group in the target compound.

- Physicochemical Data: Property Target Compound (6-Amino) 7-Chloro Derivative Molecular Formula C10H7N4O C10H6ClN3O Molecular Weight (g/mol) 215.19 231.63 Key Substituents 6-NH2, 4-O 7-Cl, 4-O

Thiophene-Pyrazolo-Pyrazine Acetonitrile (CAS 2098061-68-6)

- Structure: Features a pyrazolo[1,5-a]pyrazine core with a thiophene substituent instead of a quinazolinone .

- Electronic Properties: The thiophene contributes aromatic π-electron density, while the pyrazine core is less electron-deficient than quinazolinone. This may reduce intermolecular stacking interactions but improve solubility.

- Molecular Weight : 244.32 g/mol (vs. 215.19 for the target compound).

Cytotoxic Tetrazine-Thiatriazocin Derivatives (Compounds 21 and 22)

Pharmacological and Reactivity Profiles

- Cytotoxicity: Quinazolinones generally show stronger DNA-intercalating or kinase-inhibitory activity than pyrazine or tetrazine derivatives due to their planar aromatic systems. The 6-amino group in the target compound could enhance DNA binding via hydrogen bonding .

- Reactivity: The acetonitrile group’s nitrile functionality allows nucleophilic additions or cyclization reactions. However, steric hindrance from the quinazolinone core may limit reactivity compared to less bulky analogs (e.g., methyl 2-(4-methyl-2-oxochromen-7-yloxy)acetate in ) .

- HOMO/LUMO Dynamics: DFT studies on similar compounds () suggest that non-planar structures (e.g., compound 3 and 4 in ) exhibit localized HOMO/LUMO distributions on cyclic moieties. The target compound’s planar quinazolinone core may delocalize electron density, enhancing charge transfer interactions .

Key Differences and Implications

Research Findings and Gaps

- Quantum Chemical Insights: Non-planar analogs () show reduced conjugation, suggesting the target compound’s planarity may enhance bioactivity .

- Pharmacological Data: While tetrazine-thiatriazocin derivatives () demonstrate cytotoxicity, direct data on the target compound’s activity are lacking. The 6-amino group’s role in modulating toxicity or selectivity remains speculative.

- Synthetic Challenges: The quinazolinone core’s steric bulk may complicate further functionalization of the acetonitrile group compared to simpler heterocycles.

Biological Activity

2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile, a compound with the molecular formula C10H8N4O and a molar mass of 200.2 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C10H8N4O

- Molar Mass : 200.2 g/mol

- CAS Number : 1153947-95-5

Anticancer Activity

Recent studies have shown that quinazoline derivatives, including 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile, exhibit significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of several quinazoline derivatives against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The most potent derivatives displayed cytotoxicity significantly greater than standard treatments like 5-FU .

- Table 1 summarizes the cytotoxic effects observed:

Compound Cell Line IC50 (µM) 5t SW620 <5 5t PC-3 <5 5t NCI-H23 <5 - Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile has demonstrated antimicrobial activity.

-

Antibacterial Studies :

- Research indicates that quinazoline derivatives can inhibit the growth of various bacterial strains. In particular, compounds related to quinazoline structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Table 2 provides a summary of antimicrobial efficacy:

Compound Bacterial Strain MIC (µg/mL) Quinazoline Derivative A E. coli 0.0195 Quinazoline Derivative B S. aureus 0.0048 Quinazoline Derivative C C. albicans 0.039

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For instance:

- Substituents at the C-6 position have been shown to enhance cytotoxicity, with halogenated compounds exhibiting increased potency .

- Molecular docking studies suggest that certain configurations may improve binding affinity to target proteins involved in cancer progression and microbial resistance .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile:

- Case Study on Anticancer Properties :

- Case Study on Antimicrobial Efficacy :

Q & A

Q. How can the molecular structure of 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile be experimentally determined?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify functional groups (e.g., nitrile, quinazolinone rings) and verify substituent positions. Compare spectra with structurally similar compounds .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals and analyze diffraction patterns. For example, analogous compounds like 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile have been resolved via this method .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to validate the molecular formula.

Q. What key physicochemical properties are critical for experimental design, and how are they measured?

Methodological Answer:

Note: Predicted values require experimental validation due to structural variations .

Q. What safety protocols should be followed during handling?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Conduct reactions in fume hoods due to potential acetonitrile vapor release .

- Waste Disposal: Neutralize nitrile-containing waste with alkaline hydrolysis (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile?

Methodological Answer:

- Factor Screening: Use a 2 factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). For example, a study on TiO photocatalysis employed DoE to minimize trial runs .

- Response Surface Methodology (RSM): Optimize yield by modeling interactions between critical factors. A central composite design (CCD) is recommended for non-linear relationships .

- Validation: Replicate center points to assess reproducibility.

Q. How can contradictions in spectroscopic or computational data be resolved?

Methodological Answer:

- Cross-Validation: Compare computational predictions (e.g., DFT-calculated IR spectra) with experimental FT-IR results to identify discrepancies .

- Multi-Technique Analysis: Resolve ambiguities in NMR assignments using 2D techniques (e.g., COSY, HSQC) .

- Error Analysis: Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., signal-to-noise ratios) .

Q. What computational strategies enhance reaction pathway design for derivatives of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical methods (e.g., DFT, ab initio) to map energy barriers for cyclization or functionalization steps. ICReDD’s approach integrates these with experimental feedback .

- Machine Learning (ML): Train models on existing quinazolinone reaction databases to predict regioselectivity in nitrile group modifications .

- Transition State Analysis: Identify intermediates using Gaussian or ORCA software to refine synthetic routes .

Q. What reactor design considerations apply to scaling up synthesis?

Methodological Answer:

- Batch vs. Flow Reactors: For exothermic steps (e.g., cyclization), flow reactors improve heat transfer and scalability .

- Membrane Separation: Integrate ceramic membranes for in-situ removal of byproducts (e.g., HCl), as seen in CRDC subclass RDF2050104 .

- Process Control: Implement PID controllers to maintain optimal pH and temperature during acetonitrile-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.